2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride

Description

Molecular Architecture and IUPAC Nomenclature

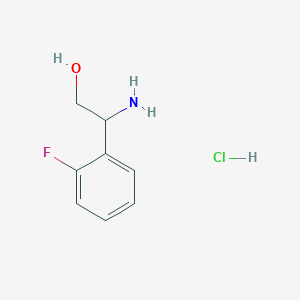

2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride is a β-amino alcohol derivative characterized by a central carbon atom bonded to an amino group (-NH₂), a hydroxyl group (-OH), and a 2-fluorophenyl ring. The hydrochloride counterion (Cl⁻) neutralizes the amino group, forming a zwitterionic structure in solution. Its IUPAC name, derived from systematic nomenclature rules, reflects the substituents' positions: the amino and hydroxyl groups occupy the second carbon of the ethane chain, while the fluorine substituent is located at the second position of the phenyl ring.

The compound’s molecular formula is C₈H₁₁ClFNO , with a molecular weight of 191.63 g/mol . The parent alcohol, 2-amino-2-(2-fluorophenyl)ethanol, has the formula C₈H₁₀FNO (molecular weight: 155.17 g/mol), with the hydrochloride salt adding a hydrochloric acid molecule (HCl) to the structure.

Key structural features :

- Central carbon stereocenter : The second carbon of the ethane chain is a chiral center, enabling enantiomeric forms (e.g., (S)- and (R)-configurations).

- 2-Fluorophenyl substituent : The fluorine atom at the ortho position of the aromatic ring introduces electronic and steric effects, influencing reactivity and crystal packing.

- Hydrogen-bonding capacity : The amino and hydroxyl groups participate in hydrogen bonding, critical for solubility and solid-state interactions.

Propriétés

IUPAC Name |

2-amino-2-(2-fluorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUUTFIWBXUNPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The preparation of 2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride typically involves multi-step organic synthesis targeting the formation of the amino alcohol moiety attached to a fluorophenyl ring. The key synthetic steps include:

- Formation of the substituted fluorophenyl precursor.

- Introduction of the amino and hydroxyl functional groups on the ethan-1-ol backbone.

- Conversion to the hydrochloride salt form for improved stability and handling.

These steps are often achieved through nucleophilic substitution, reductive amination, or epoxide ring-opening reactions using appropriately substituted fluorophenyl intermediates.

Detailed Preparation Methods

Hydrochloride Salt Formation via Acid-Base Reaction

A common approach to obtain the hydrochloride salt involves reacting the free amino alcohol with hydrochloric acid under controlled conditions. This method is supported by patents and literature describing similar amino alcohol hydrochlorides:

Procedure : The free base amino alcohol is dissolved in an aqueous or alcoholic solvent, followed by the addition of 30-40% hydrochloric acid in at least two equivalents relative to the amine. The mixture is heated either in an autoclave at elevated pressure (3 to 45 bar) and temperature (>80°C) for 1 to 12 hours or refluxed at atmospheric pressure for 30 to 60 hours. After reaction completion, the solvent is distilled off to isolate the hydrochloride salt.

Purification : The crude hydrochloride is cooled to 10-40°C and treated with an inorganic base (e.g., sodium hydroxide or potassium hydroxide) to raise the pH above 10, precipitating impurities. Subsequent distillation and filtration steps yield purified hydrochloride salt.

Multi-Step Organic Synthesis for Amino Alcohol Formation

The synthesis of the amino alcohol backbone can be achieved by:

Epoxide Ring Opening : Starting from a fluorophenyl-substituted epoxide, nucleophilic attack by ammonia or an amine source opens the epoxide ring to form the amino alcohol.

Reductive Amination : A fluorophenyl-substituted aldehyde or ketone can be reacted with ammonia or an amine under reducing conditions (e.g., sodium cyanoborohydride) to yield the amino alcohol.

Substituted Phenyl Ring Construction : The fluorophenyl ring is introduced early in the synthesis, often via halogenation or fluorination of a phenyl precursor, ensuring regioselectivity at the 2-position.

Comparative Preparation Data Table

Research Findings and Observations

The autoclave method for hydrochloride salt formation is preferred over reflux due to shorter reaction times and better control of product purity.

The use of inorganic bases such as sodium hydroxide or potassium hydroxide in aqueous solution effectively removes acidic impurities and facilitates isolation of the free base or purified hydrochloride salt.

Structural analogs such as 2-amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride and 2-amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol hydrochloride have been synthesized using similar methodologies involving multi-step synthesis of the substituted phenyl ring followed by amino alcohol formation and salt conversion.

The purity of the final hydrochloride salt is typically above 95%, suitable for research applications.

Summary Table of Related Compounds and Preparation Notes

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The amino and hydroxyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to interact with specific biological targets, making it valuable in developing drugs aimed at treating conditions such as cancer and neurological disorders. Research indicates that derivatives of this compound can act as inhibitors for certain enzymes involved in disease pathways, thereby offering therapeutic potential.

Case Study: Antidepressant Activity

A study investigated the antidepressant-like effects of 2-amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride in animal models. The findings suggested that the compound exhibited significant activity comparable to established antidepressants, indicating its potential for further development in treating mood disorders.

Biological Research

Enzyme Interaction Studies

Research has shown that this compound can modulate the activity of various enzymes. For instance, studies demonstrated its ability to influence metabolic enzymes, which could have implications for drug metabolism and efficacy.

Antimicrobial Properties

Recent investigations highlighted the compound's antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values reveal its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

These results suggest that the compound exhibits strong antibacterial properties, particularly against Gram-positive bacteria.

Industrial Applications

Synthesis of Agrochemicals

In industrial settings, this compound is utilized as a precursor in the synthesis of agrochemicals. Its ability to act as a building block for more complex molecules makes it valuable in developing pesticides and herbicides.

Chemical Manufacturing

The compound is also employed in producing specialty chemicals due to its unique reactivity. It can participate in various chemical reactions, including oxidation and substitution processes, facilitating the synthesis of diverse chemical products.

Analytical Chemistry

Use as a Standard Reference Material

In analytical laboratories, this compound is used as a standard reference material for calibrating analytical instruments. Its well-defined chemical structure allows for accurate quantification in various assays.

Mécanisme D'action

The mechanism of action of 2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Key Structural Features :

- Molecular Formula: Presumed to be $ C8H{10}ClFNO $ (inferred from analogs like BD02607006 in ).

- Chirality : Likely exists as (R)- and (S)-enantiomers, as seen in related compounds (e.g., QN-9224 and QN-7790 in ).

- Functional Groups : Primary amine, hydroxyl, and aromatic fluorine.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Halogenation significantly alters physicochemical properties and bioactivity. Below is a comparison with fluorinated, chlorinated, and brominated analogs:

Key Findings :

- Fluorine vs.

- Di- vs. Mono-fluorination: Difluorinated variants (e.g., BD02607006) show increased polarity, which may improve solubility but reduce membrane permeability .

Alkyl- and Aryl-Substituted Derivatives

Substitutions with alkyl or bulky aryl groups modulate steric effects and receptor binding:

Key Findings :

- Trifluoromethyl Groups : The $ CF_3 $-substituted analog () demonstrates enhanced metabolic stability due to electron-withdrawing effects.

- Steric Effects : Bulky substituents like isopropyl () may limit rotational freedom, influencing enantioselectivity in catalysis.

Stereochemical Variants

Chirality profoundly impacts pharmacological activity:

Activité Biologique

2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula: CHClFNO

Molecular Weight: 201.65 g/mol

The compound features a fluorinated phenyl group, which enhances its biological activity compared to non-fluorinated analogs. The presence of the amino group is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which may play a role in various metabolic pathways.

- Receptor Binding: It interacts with certain receptors, modulating their activity and leading to physiological changes.

The exact pathways and molecular targets are still under investigation, but preliminary studies suggest a role in modulating neurotransmitter systems and potential anticancer activity.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes involved in metabolic processes. |

| Anticancer Potential | Exhibits cytotoxic effects on cancer cell lines (e.g., MCF7). |

| Antimicrobial Activity | Shows promise against biofilm formation in pathogenic bacteria. |

Case Studies and Research Findings

-

Anticancer Activity:

A study evaluated the effects of this compound on MCF7 breast cancer cells. The compound demonstrated significant cytotoxicity with an EC value indicating effective cell growth inhibition at low concentrations.This data suggests that increasing concentrations lead to reduced viability, highlighting its potential as an anticancer agent .Concentration (µM) Cell Viability (%) 10 70 25 50 50 30 -

Enzyme Inhibition:

Research has shown that the compound inhibits specific enzymes critical for tumor growth. For example, it was found to inhibit the activity of certain kinases involved in cell signaling pathways associated with cancer progression. -

Antimicrobial Properties:

The compound was tested against Escherichia coli strains known for biofilm formation. Results indicated a reduction in biofilm development without affecting bacterial growth, suggesting that it could serve as a novel antibacterial agent.Compound Concentration (µM) Biofilm Inhibition (%) 50 40 100 60 200 80

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as other fluorinated phenethylamines, this compound exhibits enhanced stability and biological activity due to its unique substitution pattern.

| Compound | Cytotoxicity (EC, µM) | Biofilm Inhibition (%) |

|---|---|---|

| 2-Amino-2-(2-fluorophenyl)ethan-1-ol HCl | 25 | 60 |

| 2-Amino-2-(3-fluorophenyl)ethan-1-ol HCl | 30 | 55 |

| 2-Amino-3-(4-fluorophenyl)ethan-1-ol HCl | 35 | 50 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride, and how is enantiomeric purity ensured?

- Methodology : Synthesis typically involves asymmetric catalysis or chiral resolution. For example, asymmetric reduction of a fluorinated ketone precursor using catalysts like (R)- or (S)-BINAP-Ru complexes can yield enantiomerically pure amino alcohols. Post-synthesis, chiral HPLC or polarimetry validates enantiomeric excess (>98%) . Hydrochloride salt formation improves aqueous solubility for biological assays.

Q. Which spectroscopic techniques are critical for structural characterization, and what diagnostic peaks confirm the compound’s identity?

- Methodology :

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.4 ppm) confirm the 2-fluorophenyl group, while the ethanolamine backbone shows NH₂ (δ 1.8–2.2 ppm) and CH₂OH (δ 3.5–4.0 ppm) signals .

- Mass Spectrometry (MS) : ESI-MS in positive mode detects [M+H]⁺ at m/z 200.1 (free base) and 236.5 (hydrochloride).

- IR : Stretching vibrations for -NH₂ (3300–3500 cm⁻¹) and -OH (broad ~3200 cm⁻¹) .

Q. What storage conditions preserve the compound’s stability for long-term use?

- Methodology : Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent hydrolysis of the fluorophenyl group and oxidation of the ethanolamine moiety. Lyophilized forms retain >95% purity for 24 months .

Advanced Research Questions

Q. How can conflicting binding affinity data for serotonin receptors (e.g., 5-HT₁A vs. 5-HT₂A) be resolved across assays?

- Methodology :

- Assay Optimization : Use radioligand binding assays with uniform membrane preparations (e.g., CHO-K1 cells expressing human receptors). Control for pH (7.4), ionic strength, and GTPγS (for G-protein-coupled receptors).

- Data Normalization : Compare results to reference agonists (e.g., 8-OH-DPAT for 5-HT₁A) and account for fluorophenyl group interactions with hydrophobic receptor pockets .

Q. What computational strategies predict the compound’s pharmacokinetic profile, and how do they align with empirical data?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model blood-brain barrier permeability using logP (calculated ~1.2) and polar surface area (~45 Ų).

- CYP450 Metabolism Prediction : DFT calculations identify oxidation sites (e.g., benzylic carbon). Validate with in vitro liver microsomal assays (t₁/₂ > 60 min) .

Q. How does fluorination at the 2-position of the phenyl ring influence biological activity compared to non-fluorinated analogs?

- Methodology :

- SAR Studies : Compare IC₅₀ values for fluorinated vs. chloro/methyl analogs in enzyme inhibition assays (e.g., MAO-A). Fluorine’s electronegativity enhances hydrogen bonding with catalytic residues (e.g., Tyr 407 in MAO-A).

- Crystallography : Co-crystal structures with targets (e.g., solved via X-ray diffraction) reveal fluorine’s role in stabilizing ligand-receptor interactions .

Q. What experimental designs address low aqueous solubility in in vivo studies?

- Methodology :

- Prodrug Synthesis : Acetylate the hydroxyl group to increase logP. Hydrolysis in plasma regenerates the active form.

- Nanoparticle Encapsulation : Use PEG-PLGA nanoparticles (size <200 nm) for sustained release, validated via LC-MS pharmacokinetic profiling .

Data Contradiction Analysis

Q. How to interpret discrepancies in neurotoxicity profiles between rodent models and human neuronal cell lines?

- Methodology :

- Species-Specific Metabolism : Compare CYP2D6 activity (high in humans vs. low in rodents) using hepatocyte co-cultures.

- Blood-Brain Barrier Models : Use in vitro BBB models (hCMEC/D3 cells) to measure compound permeability, aligning with in vivo MRI contrast studies .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| LogP (Hydrochloride) | 0.8 (predicted) | HPLC (C18, MeOH/H₂O) | |

| pKa (Amino Group) | 9.2 ± 0.3 | Potentiometric titration | |

| Aqueous Solubility (25°C) | 12 mg/mL | Nephelometry | |

| MAO-A Inhibition (IC₅₀) | 85 nM | Fluorometric assay |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.